1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is a complex carbohydrate compound with the molecular formula C33H34O10 . It has a molecular weight of 590.6 g/mol . This compound is often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from D-mannose, the key intermediate in the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized via the following four steps: (1) per-O-acetylation with Ac2O-I2, (2) formation of acetobromomannose with 30% HBr in AcOH, (3) 1,2-orthoester formation with EtOH-2,4,6-collidine and (4) hydrolysis of the 1,2-orthoester with 1M aqueous HCl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. It contains four acetyl groups (CH3CO-) and one trityl group (C6H5)3C- attached to a mannopyranose ring . The exact mass and monoisotopic mass of the molecule are both 590.21519728 g/mol .
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a topological polar surface area of 124 Ų and a complexity of 902. It has 0 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has 14 rotatable bonds and a formal charge of 0 .
Scientific Research Applications
Synthesis of Complex Carbohydrates
1,2,3,4-Tetra-O-acetyl-6-O-trityl-a-D-mannopyranose is utilized in the synthesis of complex carbohydrates. For instance, it has been used in the synthesis of p-nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside and p-nitrophenyl 6-O-α-D-mannopyranosyl-α-D-mannopyranoside, demonstrating its role in forming crystalline structures crucial for research in carbohydrate chemistry (Reichert, 1979).
Precursor in Radiopharmaceutical Synthesis
This compound serves as a precursor in the synthesis of radiopharmaceuticals. A notable example is its use in the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), which is extensively used in positron emission tomography (PET) scans (Toyokuni et al., 2004).
Polysaccharide Synthesis
It's also instrumental in polysaccharide synthesis. Research has shown its application in synthesizing 6-O-α-D-mannopyranosyl-D-mannose and 4-O-α-D-mannopyranosyl-D-mannose, contributing to the understanding of polysaccharide structures and their synthesis (O'Brien et al., 1974).
Glycoprotein Study
This compound plays a critical role in studying glycoproteins. Its derivative, methyl 2, 3, 4, 6-tetra-O-benzyl-α-D-manno-pyranoside, has been used in preparing oligosaccharide moieties of N-linked glycoproteins, thus facilitating research in glycoprotein structures and functions (Shah et al., 1987).
Antitumor Research
In the field of antitumor research, derivatives of this compound have been synthesized and evaluated for their potential in inhibiting tumor cell growth. This includes the synthesis of 5′‐O‐(2‐Azido‐2‐deoxy‐α‐D‐glycosyl)nucleosides and their subsequent assessment for antitumor activities (Zhang et al., 2003).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are known to be used in the synthesis of disaccharides and d-glucose-6-phosphate .
Mode of Action
It is synthesized from d-mannose through a process of regioselective 6-o-tritylation, followed by per-acetylation and 6-otr removal using hbr/acoh . This process yields a primary alcohol substrate, which is then oxidized to the target compound using TEMPO/BAIB .
Biochemical Pathways
It is known that d-mannuronic acid, a related compound, is a constituent building block monosaccharide of the polysaccharide alginate . Alginate is an important industrial biomaterial widely used across the textile, food, and biomedical sectors .
Pharmacokinetics
It is soluble in chloroform and ethanol, but insoluble in water , which may influence its bioavailability.
Result of Action
Related compounds such as 1,2,3,4-tetra-o-acetyl-β-d-glucopyranose are used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting potential roles in carbohydrate metabolism.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors may influence the compound’s stability and efficacy.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-KQLGDFJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose used in the synthesis of 6-O-α-D-mannopyranosyl-α-D-mannopyranose octaacetate?
A1: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose serves as a selectively protected building block in this synthesis. The trityl group acts as a protecting group for the hydroxyl group at the 6-position of the mannose ring. This allows for the specific coupling of tetra-O-acetyl-α-D-mannopyranosyl bromide (3) at the desired 6-position, ultimately leading to the formation of the (1 to 6)-α-D-mannobioside linkage. []
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